molecular formula C19H19N5O2 B6052724 N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide

Numéro de catalogue B6052724
Poids moléculaire: 349.4 g/mol
Clé InChI: OVTVEDPYLGMCKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Mutations in the EGFR gene have been associated with various types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancer. EAI045 has shown promising results in preclinical studies as a potential therapeutic agent for EGFR-mutant cancers.

Mécanisme D'action

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide binds to the inactive conformation of mutant EGFR, preventing its activation and downstream signaling. Unlike first- and second-generation EGFR inhibitors, which bind to the active conformation of the receptor, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide specifically targets the mutant form of EGFR, sparing the wild-type receptor and reducing the risk of toxicity.
Biochemical and Physiological Effects
In preclinical studies, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has been shown to inhibit the proliferation and survival of EGFR-mutant cancer cells, induce apoptosis, and suppress tumor growth in mouse xenograft models. N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has also been shown to inhibit the phosphorylation of downstream signaling proteins, such as AKT and ERK, and to downregulate the expression of anti-apoptotic proteins, such as MCL-1 and BCL-XL.

Avantages Et Limitations Des Expériences En Laboratoire

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and formulated for in vitro and in vivo studies. Its specificity for mutant EGFR reduces the risk of off-target effects and toxicity. However, N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has some limitations as well. Its potency and efficacy may vary depending on the specific mutation and cellular context. In addition, its pharmacokinetic and pharmacodynamic properties may need to be optimized for clinical use.

Orientations Futures

There are several potential future directions for research on N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide. One direction is to further optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Another direction is to investigate its efficacy in combination with other targeted therapies or immunotherapies. Additionally, it may be useful to explore the potential of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide as a diagnostic tool for EGFR-mutant cancers, as well as to investigate its activity in other types of cancer with EGFR mutations. Finally, it may be valuable to explore the potential of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide as a tool for studying the role of mutant EGFR in cancer biology.

Méthodes De Synthèse

The synthesis of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide involves several steps, including the preparation of the quinazoline intermediate and the coupling of the amine and amide groups. The detailed synthesis method has been described in a patent application (WO2017164648A1) and a research article (J. Med. Chem. 2018, 61, 601–613).

Applications De Recherche Scientifique

N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has been extensively studied in preclinical models of EGFR-mutant NSCLC, where it has demonstrated potent and selective inhibition of mutant EGFR signaling. In vitro and in vivo studies have shown that N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide can overcome resistance to first- and second-generation EGFR inhibitors, such as gefitinib and osimertinib, respectively. N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has also been shown to inhibit the growth of EGFR-mutant colorectal cancer and head and neck cancer cells. These findings suggest that N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide has broad potential as a therapeutic agent for EGFR-mutant cancers.

Propriétés

IUPAC Name

N-[(E)-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-26-14-9-10-16-15(11-14)12(2)21-19(22-16)24-18(20)23-17(25)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTVEDPYLGMCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.